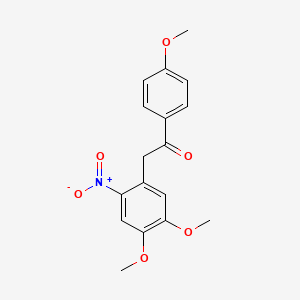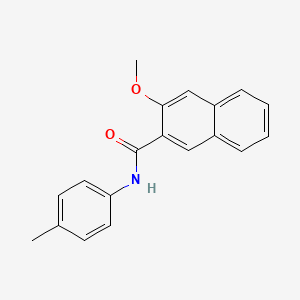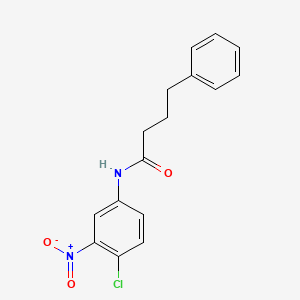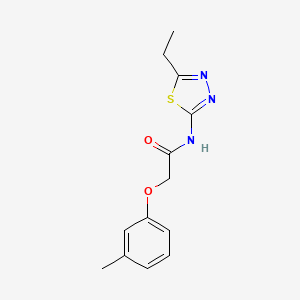
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide, also known as ETAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETAA is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents and commonly used as a research tool in the field of biochemistry.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have anti-tumor properties. Additionally, this compound has been found to have antibacterial activity against a variety of gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide in scientific research is its versatility. It can be used to study a wide range of biological processes and pathways, making it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, which is important for conducting experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been found to have some toxicity in animal models, which may limit its potential therapeutic applications.
将来の方向性
Despite the limitations, there are many potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential applications in the treatment of inflammatory diseases such as arthritis and colitis. Further studies are needed to determine the optimal dosage and administration method for this compound in these conditions.
Another area of interest is the potential use of this compound as an anti-tumor agent. Additional research is needed to determine the specific mechanisms by which this compound inhibits tumor growth and to identify the types of cancer that are most responsive to this compound treatment.
Finally, there is also interest in exploring the use of this compound as an antibacterial agent. Further studies are needed to determine the spectrum of activity of this compound against different types of bacteria and to optimize its antibacterial properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. While there are some limitations associated with the use of this compound in lab experiments, there are also many potential future directions for research on this compound.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 3-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-12-15-16-13(19-12)14-11(17)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLAQUXVTUAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)

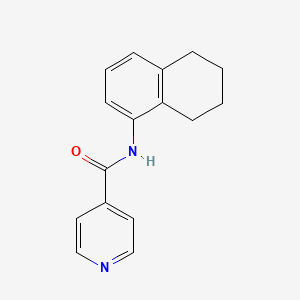
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
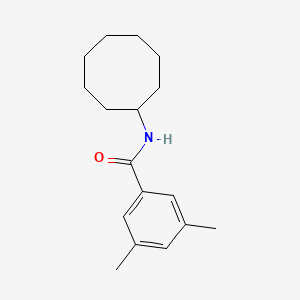

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)
